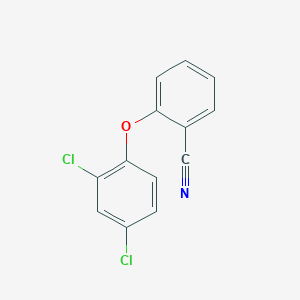

2-(2,4-Dichlorophenoxy)benzonitrile

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLUAJUFCRYPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380334 | |

| Record name | 2-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-80-8 | |

| Record name | 2-(2,4-Dichlorophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,4-Dichlorophenoxy)benzonitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenoxy)benzonitrile

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a diaryl ether with potential applications in agrochemicals and pharmaceuticals. The core of this synthesis is the formation of a diaryl ether bond via the Ullmann condensation, a classic yet evolving copper-catalyzed cross-coupling reaction. This document elucidates the mechanistic principles, explores the rationale behind experimental design choices, provides a detailed laboratory-scale protocol, and outlines the synthesis of the requisite precursors. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction and Strategic Overview

This compound belongs to the class of diaryl ethers, a structural motif present in numerous biologically active compounds, including herbicides and pharmaceuticals.[1][2][3] The molecule's structure, combining a dichlorinated phenoxy group—reminiscent of the herbicide 2,4-D[4][5]—with a benzonitrile moiety, suggests its potential as a lead compound in agrochemical research. Benzonitrile-based herbicides are a well-established class of compounds, known for their diverse modes of action.[6][7]

The primary synthetic challenge lies in the strategic formation of the C-O ether linkage between two distinct aryl groups. The most robust and widely adopted method for this transformation is the copper-catalyzed Ullmann condensation, which couples an aryl halide with a phenol.[8][9][10] This guide will focus on the application of this reaction to the target molecule.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the diaryl ether bond. This reveals the two primary building blocks: a 2-halobenzonitrile derivative and a 2,4-dichlorophenol salt. The most common and cost-effective precursors are 2-chlorobenzonitrile and 2,4-dichlorophenol.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Precursors

A comprehensive synthesis plan requires access to the starting materials. While commercially available, understanding their synthesis provides deeper process knowledge.

Synthesis of 2,4-Dichlorophenol

2,4-Dichlorophenol is a crucial intermediate produced industrially. A prevalent method is the selective oxychlorination of phenol. This process utilizes a chlorinating source like hydrogen chloride (HCl) and an oxidant such as hydrogen peroxide (H₂O₂) in an aqueous medium, often catalyzed by transition metal salts like manganous(II) sulfate, which offers high activity and selectivity under mild conditions.[11]

Synthesis of 2-Chlorobenzonitrile

2-Chlorobenzonitrile can be synthesized through several routes. One efficient, single-step industrial method is the vapor-phase ammoxidation of 2-chlorotoluene.[12] This reaction involves passing a mixture of 2-chlorotoluene, ammonia, and an oxygen source over a heterogeneous catalyst, typically a mixed metal oxide such as V₂O₅/Al₂O₃, at elevated temperatures.[12] An alternative laboratory-scale synthesis involves the dehydration of 2-chlorobenzaldoxime, which is itself formed from 2-chlorobenzaldehyde.[13]

The Core Reaction: Ullmann Diaryl Ether Synthesis

The Ullmann condensation is the cornerstone of this synthesis, involving the copper-promoted reaction between an aryl halide and a nucleophile—in this case, a phenoxide.[8][14]

Mechanistic Principles

While the precise mechanism has been debated, it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.

-

Formation of Copper(I) Phenoxide: The base deprotonates 2,4-dichlorophenol to form the corresponding phenoxide, which then reacts with a Cu(I) salt to generate a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide (2-chlorobenzonitrile) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

-

Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether and regenerate a Cu(I) species, which re-enters the catalytic cycle.

Caption: Simplified catalytic cycle for the Ullmann condensation.

Causality in Experimental Design

The success of the Ullmann condensation hinges on the careful selection of reagents and conditions.

-

Choice of Aryl Halide: 2-Chlorobenzonitrile is used as the electrophile. The strongly electron-withdrawing nitrile (-CN) group in the ortho position activates the aryl chloride towards nucleophilic attack, facilitating the reaction. Generally, aryl iodide and bromide are more reactive than aryl chloride, but the activation provided by the nitrile group makes the chloride a viable and more economical substrate.

-

Choice of Catalyst: Copper is essential. Traditional methods used stoichiometric amounts of copper powder, often requiring harsh temperatures (>200 °C).[8] Modern protocols employ catalytic amounts of a Cu(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). The use of ligands (e.g., phenanthroline, diamines, hydrazones) can dramatically improve reaction efficiency, allowing for lower temperatures and broader substrate scope by stabilizing the copper intermediates.[15][16]

-

Choice of Base: A base is required to generate the nucleophilic phenoxide from 2,4-dichlorophenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the greater reactivity of the cesium phenoxide, but it is also more expensive. Potassium phosphate (K₃PO₄) is another effective option.[15]

-

Choice of Solvent: High-boiling, polar aprotic solvents are necessary to dissolve the reactants and facilitate the reaction at elevated temperatures. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are typical choices.[8][15]

Summary of Reaction Parameters

The table below summarizes typical conditions for a modern, ligand-assisted Ullmann diaryl ether synthesis.

| Parameter | Selection | Rationale |

| Aryl Halide | 2-Chlorobenzonitrile | Activated by ortho-nitrile group. |

| Phenol | 2,4-Dichlorophenol | The nucleophilic partner. |

| Catalyst | CuI (5-10 mol%) | Common, effective Cu(I) source. |

| Ligand | 1,10-Phenanthroline (10-20 mol%) | Accelerates reaction, lowers temperature. |

| Base | K₃PO₄ or Cs₂CO₃ (2 equiv.) | Generates phenoxide; Cs₂CO₃ is often superior. |

| Solvent | Dioxane or DMF | High-boiling polar aprotic solvent. |

| Temperature | 90-130 °C | Dependent on ligand and substrate reactivity. |

| Yield | 70-95% | Typical for optimized Ullmann couplings. |

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents are hazardous and should be handled with care.

Materials and Equipment

-

2-Chlorobenzonitrile (1.0 equiv)

-

2,4-Dichlorophenol (1.1 equiv)

-

Copper(I) Iodide (CuI, 0.1 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous Dioxane

-

Three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification

Step-by-Step Procedure

-

Setup: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (N₂ or Ar). The flask is equipped with a magnetic stir bar, a reflux condenser, and a septum.

-

Reagent Charging: To the flask, add 2,4-dichlorophenol (1.1 equiv), cesium carbonate (2.0 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).

-

Solvent and Substrate Addition: Evacuate and backfill the flask with the inert atmosphere three times. Add anhydrous dioxane via syringe, followed by the addition of 2-chlorobenzonitrile (1.0 equiv).

-

Reaction: The reaction mixture is heated to reflux (approx. 101 °C for dioxane) with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of celite to remove insoluble inorganic salts.

-

Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with water (2x) and brine (1x).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Conclusion

The synthesis of this compound is effectively achieved through a copper-catalyzed Ullmann condensation. This technical guide has detailed a modern, ligand-assisted approach that offers high efficiency under relatively mild conditions compared to traditional methods. By understanding the underlying reaction mechanism and the rationale for selecting specific reagents and conditions, researchers can reliably and safely produce this and other valuable diaryl ether compounds. The provided protocol serves as a robust starting point for laboratory-scale synthesis, enabling further investigation into the biological activities of this promising molecule.

References

- 1. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 1,2,4-Triazoles as broad spectrum herbicides [morressier.com]

- 3. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. researchgate.net [researchgate.net]

- 12. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. Cu(I)-catalyzed Synthesis of Diaryl Ether Using a Simple Hydrazone as Promoter | Semantic Scholar [semanticscholar.org]

- 16. aminer.org [aminer.org]

2-(2,4-Dichlorophenoxy)benzonitrile chemical properties and structure

An In-depth Technical Guide to 2-(2,4-Dichlorophenoxy)benzonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of the chemical structure, properties, synthesis, and characterization of this compound.

Introduction and Strategic Overview

This compound is a diaryl ether derivative characterized by a benzonitrile group linked to a dichlorinated phenyl ring via an ether bond. This molecular architecture is of significant interest in medicinal chemistry and materials science. The presence of the dichlorophenoxy moiety, a common feature in many herbicides like 2,4-D, suggests potential applications in agrochemicals.[1][2] Furthermore, the nitrile group is a versatile functional handle, readily convertible into other functionalities such as amines, carboxylic acids, or tetrazoles, making this compound a valuable intermediate for synthesizing more complex molecules in drug discovery programs.

This document provides an in-depth analysis of its fundamental chemical and physical properties, outlines a standard protocol for its synthesis, details methods for its structural confirmation, and discusses its potential applications and safety considerations.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is foundational for any research endeavor. The structural and identifying information for this compound is summarized below.

Core Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| CAS Number | 175136-80-8 | [3][5] |

| Molecular Formula | C₁₃H₇Cl₂NO | [3][4] |

| Molecular Weight | 264.11 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

Molecular Structure and Representation

The molecule consists of a benzonitrile ring where the hydrogen at position 2 is substituted by a 2,4-dichlorophenoxy group.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to formulation and storage.

| Property | Value | Source(s) |

| Physical Form | Solid (Predicted) | N/A |

| Melting Point | 84 °C | [6] |

| Boiling Point | 354.9 °C at 760 mmHg | [6] |

| Density | 1.4 g/cm³ | [6] |

| Flash Point | 168.4 °C | [6][7] |

| Vapor Pressure | 3.24E-05 mmHg at 25°C (Predicted) | [6] |

| LogP | 4.65738 (Predicted) | [6] |

| Refractive Index | 1.633 (Predicted) | [6] |

Synthesis and Experimental Protocol

The synthesis of diaryl ethers like this compound is commonly achieved via nucleophilic aromatic substitution, specifically the Ullmann condensation. This method involves the copper-catalyzed reaction of a phenol with an aryl halide. In this case, 2,4-dichlorophenol reacts with 2-chlorobenzonitrile or 2-fluorobenzonitrile. The use of 2-fluorobenzonitrile is often preferred as fluoride is a better leaving group in nucleophilic aromatic substitutions.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high-yield synthesis. The choice of a high-boiling polar aprotic solvent (DMF) facilitates the reaction by solvating the potassium carbonate base and allowing for the necessary high temperatures. A copper(I) iodide catalyst is chosen for its proven efficacy in Ullmann-type couplings. An inert atmosphere is critical to prevent oxidation of the copper catalyst and other side reactions.

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Reagent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the flask, followed by the addition of 2-fluorobenzonitrile (1.1 eq).

-

Reaction Execution : Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Workup : After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 1 M hydrochloric acid (HCl) to neutralize the excess base and quench the reaction.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

-

Washing : Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure this compound.

Spectroscopic Characterization and Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure and general spectroscopic principles.[8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 6.8-7.8 ppm) will show complex multiplets corresponding to the 7 aromatic protons. Protons ortho to the nitrile and ether linkage will be the most deshielded. |

| ¹³C NMR | Aromatic region (approx. 110-160 ppm). Expect 13 distinct signals. The carbon of the nitrile group (C≡N) will appear downfield (approx. 115-120 ppm). Carbons attached to chlorine and oxygen will also have characteristic shifts. |

| IR Spectroscopy | - C≡N stretch : Strong, sharp absorption band around 2220-2240 cm⁻¹.[9]- C-O-C stretch : Strong absorption around 1200-1250 cm⁻¹ (asymmetric) and 1020-1070 cm⁻¹ (symmetric).- Aromatic C=C stretch : Multiple bands in the 1450-1600 cm⁻¹ region.- C-Cl stretch : Strong absorption in the 600-800 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺) : A peak cluster corresponding to the molecular weight (263/265/267) will be observed.- Isotopic Pattern : Due to the two chlorine atoms (³⁵Cl and ³⁷Cl), the M⁺ peak will exhibit a characteristic M:M+2:M+4 ratio of approximately 9:6:1. |

Biological Activity and Potential Applications

While specific biological data for this compound is not widely published, its structural components provide clues to its potential utility.

-

Agrochemical Research : The 2,4-dichlorophenoxy group is the core structure of the widely used herbicide 2,4-D.[1][2][10] This suggests that the title compound could be investigated for herbicidal or pesticidal properties. Benzonitrile-containing pesticides are also known, though some have faced scrutiny for environmental persistence and toxicity.[11][12]

-

Medicinal Chemistry Intermediate : The true value for many researchers lies in its role as a versatile building block. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for carboxylic acids in drug design. This flexibility allows for the creation of diverse libraries of compounds for screening against various biological targets.

-

Materials Science : Aromatic nitriles and diaryl ethers are used in the development of high-performance polymers and functional materials due to their thermal stability and specific electronic properties.

Safety and Toxicological Profile

Handling any chemical requires a thorough understanding of its potential hazards. Based on data for structurally related compounds and general chemical hazard classifications, this compound should be handled with care.

-

GHS Hazard Statements (Predicted) :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures :

-

Toxicological Information : No specific toxicological studies on this compound were found. However, phenoxy herbicides as a class have been extensively studied.[16][17] The toxicology of any novel compound must be determined through rigorous testing.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its synthesis is achievable through established methods like the Ullmann condensation. This guide provides the foundational knowledge of its structure, properties, and handling, enabling researchers to effectively incorporate this versatile molecule into their research and development pipelines.

References

-

HXCHEM. This compound/CAS:175136-80-8. Available from: [Link]

-

Matrix Fine Chemicals. This compound | CAS 175136-80-8. Available from: [Link]

-

PubChem. 2-(2,4-dichlorophenoxy)-5-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

FBN. 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. 2,4-Dichlorophenylacetonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2,4-Dichlorobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Semantic Scholar. Study of Cytotoxic Effects of Benzonitrile Pesticides. Available from: [Link]

-

NIST WebBook. 2,4-Dichlorobenzonitrile. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. Benzonitrile, 2-(2,3-dichlorophenoxy)-5-nitro-. National Center for Biotechnology Information. Available from: [Link]

-

NIST WebBook. 2,4-Dichlorobenzonitrile. National Institute of Standards and Technology. Available from: [Link]

-

24d.info. Toxicology of 2,4-D. Available from: [Link]

-

NIST WebBook. Benzeneacetonitrile, 2,4-dichloro-. National Institute of Standards and Technology. Available from: [Link]

-

BMRB. Benzonitrile. Biological Magnetic Resonance Bank. Available from: [Link]

-

ResearchGate. Study of Cytotoxic Effects of Benzonitrile Pesticides. Available from: [Link]

-

Waters. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available from: [Link]

-

PubChem. 2,4-Dichlorobenzylidenemalononitrile. National Center for Biotechnology Information. Available from: [Link]

-

2,4-Dichlorophenoxyacetic acid. Available from: [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 cm−1. Available from: [Link]

-

Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]

-

CDC. 2,4-Dichlorophenoxyacetic Acid. Centers for Disease Control and Prevention. Available from: [Link]

-

NCBI. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). National Center for Biotechnology Information. Available from: [Link]

-

Journal of Regulatory Science. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Available from: [Link]

-

ResearchGate. UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid. Available from: [Link]

-

ATSDR. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

NIST WebBook. 2-Hydroxybenzoic acid, 2,4-dichlorophenyl ester. National Institute of Standards and Technology. Available from: [Link]

-

SciSpace. Study of Cytotoxic Effects of Benzonitrile Pesticides. Available from: [Link]

Sources

- 1. fbn.com [fbn.com]

- 2. deq.mt.gov [deq.mt.gov]

- 3. This compound/CAS:175136-80-8-HXCHEM [hxchem.net]

- 4. This compound | CAS 175136-80-8 [matrix-fine-chemicals.com]

- 5. This compound CAS#: 175136-80-8 [m.chemicalbook.com]

- 6. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 7. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. fishersci.com [fishersci.com]

- 14. cloudfront.zoro.com [cloudfront.zoro.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 24d.info [24d.info]

- 17. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Significance of the Phenoxybenzonitrile Scaffold

An In-depth Technical Guide to 2-(2,4-Dichlorophenoxy)benzonitrile (CAS 175136-80-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of interest in synthetic and medicinal chemistry. Drawing from established chemical principles and data on analogous structures, this document outlines the compound's properties, a robust synthesis protocol, and a discussion of its potential applications based on its structural characteristics.

The phenoxybenzonitrile core is a key structural motif in a variety of biologically active compounds. Aromatic nitriles, in general, are integral to the pharmaceutical, pesticide, and dye industries.[1] They serve as important intermediates for a range of pharmacologically significant molecules, including neuroleptics, sedatives, and muscle relaxants.[1] The nitrile group is a versatile functional group that can participate in various chemical transformations and is often biocompatible, passing through metabolic systems unchanged in many pharmaceuticals.[2] Furthermore, the diaryl ether linkage is a common feature in numerous compounds with diverse biological activities. The strategic combination of these two functionalities in this compound suggests a potential for novel applications in drug discovery and agrochemical development.

Physicochemical Properties and Structural Elucidation

This compound is an organic compound with the molecular formula C₁₃H₇Cl₂NO.[3][4][5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 175136-80-8 | [4][5][6] |

| Molecular Formula | C₁₃H₇Cl₂NO | [3][4][5] |

| Molecular Weight | 264.11 g/mol | [5] |

| Boiling Point | 354.9°C at 760 mmHg | [6] |

| Flash Point | 168.4°C | [6] |

Synthesis and Purification

The most logical and established method for the synthesis of diaryl ethers such as this compound is the Ullmann condensation.[7] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[7]

Retrosynthetic Analysis

The retrosynthetic analysis for this compound points to a disconnection at the ether linkage, identifying 2,4-dichlorophenol and 2-chlorobenzonitrile as the primary starting materials. This approach is illustrated in the diagram below.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthesis Protocol: Ullmann Condensation

This protocol is based on established procedures for Ullmann diaryl ether synthesis.[8][9][10]

Objective: To synthesize this compound via a copper-catalyzed Ullmann condensation.

Materials:

-

2,4-Dichlorophenol

-

2-Chlorobenzonitrile

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), 1 M solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reactant Addition: Add 2-chlorobenzonitrile (1.0 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 120-140°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Caption: Hypothetical inhibition of picornavirus replication by this compound.

This proposed mechanism is speculative and requires experimental validation through techniques such as viral plaque reduction assays, time-of-addition studies, and potentially structural biology studies to determine if the compound binds to the viral capsid.

Safety and Handling

According to available safety data, this compound is harmful if swallowed and causes skin, eye, and respiratory irritation. [11]It should be handled in accordance with good industrial hygiene and safety practices. [11]Use of personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential. All work with this compound should be conducted in a well-ventilated area, preferably a fume hood. [11]

Conclusion and Future Directions

This compound is a readily synthesizable molecule with a structural profile that suggests potential for biological activity. The Ullmann condensation provides a reliable route for its preparation, and its identity can be confirmed using standard spectroscopic techniques. Future research should focus on the experimental validation of its hypothesized antiviral and herbicidal activities. This would involve a battery of in vitro and in vivo assays to determine its efficacy and mechanism of action. Such studies could pave the way for the development of novel therapeutic agents or agrochemicals based on the phenoxybenzonitrile scaffold.

References

-

Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

- Buck, E., et al. (2003). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters, 5(18), 3277-3280.

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Synthesis of 2-Chlorobenzonitrile: Methods and Applications. Retrieved from [Link]

- Babu, B. H., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(5), 3465-3473.

-

Angene Chemical. (n.d.). Benzonitrile, 2-(2,4-dichlorophenoxy)- | 175136-80-8. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound | 175136-80-8. Retrieved from [Link]

- Fluorochem. (2024). Safety Data Sheet: this compound.

- Powers, R. D., et al. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy, 22(4), 639-642.

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

- Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzonitrile. Retrieved from [Link]

- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12548616, 2-Phenoxybenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). 2,4-D. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-378595) | 175136-80-8 [evitachem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. This compound/CAS:175136-80-8-HXCHEM [hxchem.net]

- 6. 2-(2,4-DICHLOROPHENOXY)BENZONITRILE175136-80-8,Purity96%_APOLLO-NMR [molbase.com]

- 7. synarchive.com [synarchive.com]

- 8. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Potential biological activity of 2-(2,4-Dichlorophenoxy)benzonitrile

An In-Depth Technical Guide to the Potential Biological Activity of 2-(2,4-Dichlorophenoxy)benzonitrile

Foreword: Unveiling the Potential of a Novel Molecule

In the landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds is paramount to addressing unmet needs in medicine and agriculture. This guide focuses on this compound, a compound at the intersection of two well-established pharmacophores: the 2,4-dichlorophenoxy group, famously associated with herbicidal activity, and the benzonitrile moiety, a versatile component in a range of bioactive molecules. While direct studies on this specific molecule are not yet prevalent in public literature, its structural components provide a compelling rationale for investigating a spectrum of potential biological activities.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide, synthesizing established methodologies and expert insights to logically explore the biological potential of this compound. We will delve into hypothesized activities, the mechanistic reasoning behind them, and the detailed experimental workflows required for their validation.

Physicochemical Characterization: The Foundation of Biological Interaction

Prior to any biological evaluation, a thorough understanding of the physicochemical properties of this compound is essential. These properties govern its solubility, stability, membrane permeability, and ultimately, its bioavailability and interaction with biological targets.

| Property | Predicted/Known Value | Significance in Biological Systems |

| Molecular Formula | C₁₃H₇Cl₂NO | Provides the basis for molecular weight calculation. |

| Molecular Weight | 264.11 g/mol | Influences diffusion and transport across membranes. |

| Melting Point | 59-62 °C[1] | Indicates purity and stability. |

| LogP (Octanol/Water) | Predicted > 3 | Suggests good lipid solubility and potential for membrane permeability, but may also indicate potential for bioaccumulation. |

| Water Solubility | Predicted to be low | Will necessitate the use of organic solvents for stock solutions in biological assays. |

| pKa | Not readily available | Important for understanding ionization state at physiological pH, which affects receptor binding and cell penetration. |

Expert Insight: The predicted high LogP value is a double-edged sword. While it suggests the molecule can readily cross cellular membranes to engage intracellular targets, it also raises concerns about potential non-specific binding and cytotoxicity. Therefore, initial cytotoxicity assays are a critical early step to establish a safe therapeutic window for subsequent biological screens.

Potential Biological Activities & Mechanistic Hypotheses

The chemical architecture of this compound suggests several avenues for biological investigation. We will explore the most promising of these, grounded in the known activities of structurally analogous compounds.

Antiviral Activity: A Picornavirus Perspective

A structurally related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), has demonstrated inhibitory activity against the replication of picornaviruses.[2][3][4] This family of viruses includes important human pathogens such as rhinoviruses (the common cold) and enteroviruses. MDL-860 appears to act at an early stage of the viral replication cycle, after uncoating but before the synthesis of viral RNA.[3][4]

Hypothesis: this compound may inhibit picornavirus replication by interfering with viral RNA synthesis.

Experimental Workflow for Antiviral Screening

Caption: Workflow for antiviral activity assessment.

Herbicidal Activity: An Auxin Mimicry Hypothesis

The 2,4-dichlorophenoxy moiety is the core functional group of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[5][6] 2,4-D acts as a synthetic auxin, a plant growth hormone, leading to uncontrolled and unsustainable growth in susceptible broadleaf plants.[5][7]

Hypothesis: this compound may exhibit herbicidal activity by mimicking auxin and disrupting normal plant growth regulation.

Experimental Workflow for Herbicidal Activity Evaluation

Caption: Workflow for evaluating herbicidal potential.

Antimicrobial and Antifungal Activity

Benzonitrile derivatives have been reported to possess both antibacterial and antifungal properties.[8][9] Furthermore, acrylonitrile derivatives have shown promise as fungicidal agents.[10] The nitrile group is a key functional group in several commercial fungicides.

Hypothesis: The benzonitrile core of this compound may confer antibacterial and/or antifungal activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically and agriculturally relevant bacteria and fungi.

Bacterial Panel:

-

Staphylococcus aureus (Gram-positive)

-

Bacillus subtilis (Gram-positive)

-

Escherichia coli (Gram-negative)

-

Pseudomonas aeruginosa (Gram-negative)

Fungal Panel:

-

Candida albicans (Yeast)

-

Aspergillus niger (Filamentous fungus)

-

Botrytis cinerea (Plant pathogen)[11]

-

Rhizoctonia solani (Plant pathogen)[11]

Step-by-Step Protocol:

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature and time for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic/Anticancer Activity

Studies on benzonitrile herbicides have investigated their cytotoxic effects on human cell lines.[12][13] While some parent compounds have shown high toxicity, their metabolites were often less cytotoxic.[12] This highlights the importance of evaluating the cytotoxic potential of novel chemical entities.

Hypothesis: this compound may exhibit cytotoxic effects on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Cell Lines:

-

HepG2 (Human liver cancer cell line)

-

HEK293T (Human embryonic kidney cell line) - as a non-cancerous control.

-

A panel of other cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Step-by-Step Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (prepared in culture medium from a DMSO stock) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Interpretation and Future Directions

The experimental workflows outlined above will generate a comprehensive initial profile of the biological activity of this compound.

-

Positive Antiviral Hits: Should the compound show potent and selective antiviral activity, future work would involve in vivo efficacy studies in animal models and further elucidation of the specific molecular target within the viral replication machinery.

-

Herbicidal Activity: If significant herbicidal activity is observed, particularly with selectivity for broadleaf weeds, further studies would focus on optimizing the formulation, understanding the mode of action in more detail (e.g., through auxin receptor binding assays), and evaluating its environmental fate.

-

Antimicrobial/Antifungal Activity: Promising MIC values would warrant further investigation into the mechanism of action (e.g., cell wall synthesis inhibition, membrane disruption) and testing against a broader panel of resistant strains.

-

Cytotoxic Activity: If potent and selective cytotoxicity against cancer cell lines is observed, this would trigger a cascade of further studies, including apoptosis assays, cell cycle analysis, and investigation of potential signaling pathways involved.

Conclusion

While the biological activity of this compound remains to be fully elucidated, its chemical structure provides a strong foundation for hypothesizing a range of potentially valuable biological effects. The systematic and logical progression of the experimental workflows detailed in this guide will enable a thorough and efficient evaluation of this novel compound. The insights gained will be crucial in determining its potential for development as a new therapeutic agent, an agrochemical, or a valuable tool for chemical biology research.

References

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 54, 455-462.

- Lovecká, P., Thimová, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of cytotoxic effects of benzonitrile pesticides.

- Request PDF. (n.d.). Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives Featuring Nitrophenyl and Benzonitrile Functionalities.

- Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides.

- Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides.

- Powers, R. D., Gwaltney, J. M., Jr, & Hayden, F. G. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial agents and chemotherapy, 22(4), 639–642.

- Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial agents and chemotherapy, 22(4), 635–638.

- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.

- Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed.

- Lovecká, P., Thimová, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.

- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- Google Patents. (n.d.). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.

- Ebeling, S., Gnad, M., & Geier, M. (2016). Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes. PubMed.

- Saeedian Moghadam, E., Al-Sadi, A. M., Sadeghi Moghadam, M., Bayati, B., Talebi, M., Amanlou, M., ... & Abdel-Jalil, R. (2024). Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2393570.

- Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.

- Li, J., Wang, Q., Zhang, J., Li, Y., & Liu, X. (2023). Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group. Molecules, 28(3), 1319.

- Google Patents. (n.d.). EP2528439A2 - Synergistic herbicidal composition containing aminopyralid and 2,4-dichlorophenoxyacetic acid.

- Lovecká, P., Thimová, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of cytotoxic effects of benzonitrile pesticides. PubMed.

- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

- Wang, X., Fan, Z., He, L., & Wang, J. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. Molecules, 19(6), 8255–8267.

- Norris, E. J., Johnson, B. J., To, T. D., & Gross, A. D. (2014). Development of multifunctional metabolic synergists to suppress the evolution of resistance against pyrethroids in insects that blood feed on humans. Pest management science, 70(10), 1605–1612.

- Sigma-Aldrich. (n.d.). 2,4-Dichlorobenzonitrile for synthesis.

- Guty, B., Guty, B., Guty, B., Guty, B., Guty, B., Guty, B., ... & Guty, B. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI.

- ResearchGate. (n.d.).

- Burns, C. J., & Swaen, G. M. (2012). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Critical reviews in toxicology, 42(9), 768–786.

- Google Patents. (n.d.). CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid.

- Google Patents. (n.d.). CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.

- ResearchGate. (n.d.). Process design for the production of 2,4-dichlorophenoxyacetic acid.

- SLS Ireland. (n.d.). 2;4-DICHLOROBENZONITRILE FOR S | 8400370100 | SIGMA-ALDRICH.

- PubChem. (n.d.). 2,4-Dichlorobenzonitrile.

- Desneux, N., Decourtye, A., & Delpuech, J. M. (2007). The sublethal effects of pesticides on beneficial arthropods. Annual review of entomology, 52, 81–106.

- Wiggins, H. M., England, J. M., & Witorsch, R. J. (2010).

Sources

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. journals.asm.org [journals.asm.org]

- 3. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 2-(2,4-Dichlorophenoxy)benzonitrile in different solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Solubility and Stability of 2-(2,4-Dichlorophenoxy)benzonitrile

Preamble: The characterization of a compound's physicochemical properties is a cornerstone of modern chemical research and pharmaceutical development. For a molecule such as this compound, a thorough understanding of its solubility and stability is not merely academic; it is a critical prerequisite for its application, formulation, and analytical assessment. Publicly available experimental data on this specific molecule is sparse. Therefore, this technical guide is structured to provide a comprehensive methodological framework. It serves as a roadmap for researchers to systematically determine the solubility and stability profiles of this compound, grounding all protocols in established scientific principles and regulatory expectations.

Part 1: Foundational Physicochemical Profile

Before embarking on experimental studies, a review of the known and computed properties of this compound provides the necessary context for experimental design.

Molecular Structure:

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 175136-80-8 | [1][2] |

| Molecular Formula | C₁₃H₇Cl₂NO | [2] |

| Molecular Weight | 264.11 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 57-61 °C (for 2,4-Dichlorobenzonitrile) | [3] |

Expertise & Experience: The molecular structure is the primary determinant of a compound's behavior. The presence of two aromatic rings suggests a hydrophobic nature. The ether linkage provides some polar character, while the nitrile group (-CN) is a strong dipole. The two chlorine atoms increase lipophilicity and molecular weight. This structural assessment leads to a hypothesis: the compound will likely exhibit poor solubility in aqueous media and preferential solubility in organic solvents. The nitrile group, while generally robust, can be susceptible to hydrolysis under strong acidic or basic conditions, a key consideration for stability studies.[4]

Part 2: A Systematic Approach to Solubility Determination

Solubility dictates a compound's utility, from reaction kinetics in a discovery lab to bioavailability in a drug product. A tiered approach to solubility determination is efficient and resource-conscious.

Workflow for Solubility Profiling

Caption: Tiered workflow for determining compound solubility.

Recommended Solvents for Screening

The selection of solvents should span a range of polarities to build a comprehensive profile.[5]

| Solvent | Polarity Index | Type | Rationale for Inclusion |

| Water | 10.2 | Polar Protic | Baseline for aqueous solubility, critical for biological applications. |

| Methanol | 5.1 | Polar Protic | Common polar organic solvent, good for dissolving polar molecules. |

| Ethanol | 4.3 | Polar Protic | Often used in formulations, slightly less polar than methanol. |

| Acetonitrile | 5.8 | Polar Aprotic | Widely used in HPLC, good dissolving power for many organics. |

| Acetone | 4.3 | Polar Aprotic | Strong solvent for a wide range of organic compounds. |

| Dichloromethane | 3.1 | Halogenated | Effective for nonpolar and moderately polar compounds. |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Aprotic ether with good solvating power. |

| Toluene | 2.4 | Nonpolar | Representative of aromatic, nonpolar environments. |

| n-Heptane | 0.1 | Nonpolar | Represents aliphatic, highly nonpolar environments. |

Experimental Protocol: Quantitative Solubility by HPLC-UV

Trustworthiness: This protocol's validity relies on achieving a true equilibrium state and using a validated, linear HPLC method for quantification.

-

Preparation of Stock Standard: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile (ACN) to create a ~1 mg/mL stock solution.

-

Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 70:30 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (or λ-max determined by UV scan)

-

Injection Volume: 10 µL

-

-

Sample Preparation (Shake-Flask Method):

-

For each selected solvent, add an excess amount of the compound (e.g., ~10 mg) to a 2 mL glass vial.

-

Add 1 mL of the solvent.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[6]

-

-

Analysis:

-

After 24 hours, visually confirm that excess solid remains.

-

Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for organic solvents).

-

Accurately dilute the filtered supernatant with the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples onto the HPLC system.

-

-

Calculation:

-

Generate a linear regression from the calibration standards (Peak Area vs. Concentration).

-

Use the equation of the line to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the result by the dilution factor.

-

Part 3: Stability Profile and Forced Degradation

Understanding a compound's stability is mandated by regulatory bodies like the ICH and is fundamental to defining its shelf-life and handling conditions.[7] Forced degradation (stress testing) is the cornerstone of this process, deliberately exposing the compound to harsh conditions to predict its degradation pathways.[8][9]

Forced Degradation Workflow

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation Studies

Expertise & Experience: The goal of forced degradation is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[10] This level of degradation is sufficient to produce and detect primary degradants without the reaction becoming overly complex. Time points and stress levels should be adjusted to achieve this target.

-

Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

-

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C.

-

Scientist's Note: The nitrile group may be susceptible to hydrolysis to a carboxylic acid or amide under these conditions.

-

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation:

-

Solution: Store a vial of the stock solution at 80°C.

-

Solid: Place a few milligrams of the solid compound in an open vial at 80°C.

-

-

Photostability: Expose both the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8] A control sample wrapped in aluminum foil must be run in parallel.

-

-

Sample Analysis:

-

At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed solution.

-

Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a final theoretical concentration of ~50 µg/mL with the mobile phase.

-

Analyze all samples, including a zero-time point and an unstressed control, using a stability-indicating HPLC method.

-

Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[12][13][14] The key requirement is that the method must resolve the parent peak from all degradation products and process impurities.

Method Development Strategy:

-

Column Selection: A C18 column is a versatile starting point.

-

Detector: A Photodiode Array (PDA) detector is crucial. It allows for peak purity analysis by comparing UV spectra across a single peak, helping to confirm that the parent peak is not co-eluting with a degradant.

-

Mobile Phase Optimization:

-

Start with a gradient elution to separate compounds with a wide range of polarities. A typical starting gradient might be 10% ACN to 90% ACN over 20 minutes.

-

Analyze a pooled sample containing aliquots from all stress conditions to ensure the method separates all generated degradants.

-

Adjust the gradient slope, pH of the aqueous phase (using buffers like phosphate or formate), and organic modifier (e.g., methanol vs. acetonitrile) to achieve optimal resolution (>1.5) between all peaks.[14]

-

Illustrative Stability Data Summary

The results of the forced degradation study should be summarized in a clear, concise table.

| Stress Condition | Time | % Assay of Parent Compound | % Degradation | No. of Degradants | Comments |

| Control | 48h | 99.8% | 0.2% | 0 | Compound is stable under control conditions. |

| 0.1 M HCl, 60°C | 24h | 91.2% | 8.8% | 2 | Minor degradation observed. |

| 0.1 M NaOH, 60°C | 8h | 84.5% | 15.5% | 3 | Significant degradation; major degradant at RRT 0.85. |

| 3% H₂O₂, RT | 24h | 98.1% | 1.9% | 1 | Very low susceptibility to oxidation. |

| Heat, 80°C (Sol) | 48h | 96.5% | 3.5% | 1 | Stable in solution at elevated temperature. |

| Photolytic (ICH) | - | 90.3% | 9.7% | 2 | Compound shows sensitivity to light. |

| Note: This table contains hypothetical data for illustrative purposes. |

Part 4: Conclusions and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the solubility and stability of this compound. By following these methodologies, a researcher can generate the critical data needed for any subsequent application. The initial structural assessment suggests poor aqueous solubility and potential liabilities to hydrolytic and photolytic degradation. The experimental results will either confirm or refute these hypotheses.

Future work would involve the isolation and structural elucidation of any major degradation products formed during the stress studies, typically using techniques like LC-MS/MS and NMR. This information is vital for understanding the degradation pathways and for ensuring the safety and quality of any formulation containing this compound.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research (IJPSR).

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).

- Solubility test for Organic Compounds. Course Hero.

- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR).

- (PDF) Stability Indicating HPLC Method Development: A Review.

- How To Determine Solubility Of Organic Compounds? YouTube.

- Solubility. University of Toronto Scarborough.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis.

- Forced Degrad

- Forced degrad

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online.

- Benzonitrile, 2,4-dichloro-. ChemBK.

- Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency (EPA).

- HPLC Methods for analysis of 2,4-D.

- 2,4-Dichlorobenzonitrile. PubChem.

- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science.

- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- This compound CAS#: 175136-80-8. ChemicalBook.

- 2-Amino-4-(2,3-dichlorophenoxy)benzonitrile. PubChem.

- This compound/CAS:175136-80-8. HXCHEM.

- Environmental Fate of 2,4-Dichlorophenoxyacetic Acid.

- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers.

- 2,4-D Technical Fact Sheet.

- Solvent: benzonitrile. University of Rochester, Department of Chemistry.

- DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS.

- 2,4-Dichlorophenoxyacetic acid. Stanford University.

- 2,4-Dichlorophenoxyacetic acid. Wikipedia.

- Solvent Miscibility Table. Sigma-Aldrich.

- Properties of Common Organic Solvents. University of Minnesota.

- Solvent Miscibility Table. IKA.

Sources

- 1. This compound CAS#: 175136-80-8 [m.chemicalbook.com]

- 2. This compound/CAS:175136-80-8-HXCHEM [hxchem.net]

- 3. Benzonitrile, 2,4-dichloro- [chembk.com]

- 4. Sixty Solvents [chem.rochester.edu]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. youtube.com [youtube.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. pharmtech.com [pharmtech.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijpsr.com [ijpsr.com]

- 14. ijtsrd.com [ijtsrd.com]

A Methodological Guide to the Thermochemical Properties of 2-(2,4-Dichlorophenoxy)benzonitrile

Abstract: This technical guide outlines a comprehensive framework for the determination of the key thermochemical properties of 2-(2,4-dichlorophenoxy)benzonitrile. In the absence of publicly available experimental data for this specific molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It details both state-of-the-art experimental techniques and high-accuracy computational methods required to establish a complete thermochemical profile, ensuring scientific integrity and providing actionable protocols for laboratory and computational investigation.

Introduction: The Need for Thermochemical Data

This compound (C₁₃H₇Cl₂NO) is a complex organic molecule whose potential applications may lie in pharmaceutical synthesis or as an agrochemical intermediate. A thorough understanding of its thermochemical properties is paramount for process safety, reaction optimization, and predicting its environmental fate. Key properties such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and thermal stability dictate energy requirements for synthesis, potential thermal hazards, and the compound's persistence.

This guide provides a robust, scientifically-grounded pathway to determine these properties. We will explore the causality behind the selection of specific experimental and computational methodologies, providing not just procedural steps but the scientific reasoning that underpins them.

Foundational Thermochemical Concepts

Before detailing the methodologies, it is crucial to define the core properties. All thermochemical data should be referenced to a standard state , which for pure substances is defined at a pressure of 1 atm (or 1 bar) and a specified temperature, most commonly 25 °C (298.15 K).[1][2][3][4][5]

-

Standard Molar Enthalpy of Formation (ΔfH°) : This is the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable forms under standard state conditions.[3] It is the cornerstone of chemical thermodynamics, allowing for the calculation of reaction enthalpies and assessing compound stability.

-

Molar Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius (or one Kelvin). It is crucial for heat transfer calculations in chemical processes.

-

Thermal Stability : This refers to the stability of a substance when subjected to heat. It is typically characterized by the onset temperature of decomposition, providing critical information for safe handling, storage, and determining the upper-temperature limits of its application.

Experimental Determination of Thermochemical Properties

Direct experimental measurement is the gold standard for obtaining reliable thermochemical data. The following section details the primary techniques and provides validated protocols.

Enthalpy of Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation is most accurately determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°). Oxygen bomb calorimetry is the definitive technique for this measurement.

Causality and Rationale: By completely combusting the compound in a sealed, constant-volume container (the "bomb"), the heat released is directly measured. This heat corresponds to the change in internal energy (ΔUc) for the reaction. With known thermodynamic relationships and corrections, this value is converted to the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Experimental Protocol: Oxygen Bomb Calorimetry

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of a certified standard, such as benzoic acid, to 0.1 mg.[6]

-

Press the standard into a pellet.

-

Measure and attach a nickel-chromium fuse wire (typically 10-15 cm) to the bomb's electrodes, allowing the wire to contact the pellet.

-

Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring any acids formed during combustion are in their aqueous state.[7]

-

Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm. Check for leaks.

-

Submerge the bomb in the calorimeter's water-filled bucket. The exact mass of the water must be known.

-

Allow the system to reach thermal equilibrium, then record the initial temperature for several minutes.

-

Ignite the sample and record the temperature rise until a stable final temperature is reached.

-

Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of the benzoic acid and the measured temperature change.[8] Repeat calibration until consistent Ccal values are obtained.

-

-

Sample Measurement:

-

Repeat steps 1.1-1.8 using a pellet of this compound (0.8-1.0 g).

-

After combustion, vent the bomb and collect the internal contents for analysis of nitric acid and hydrochloric acid formation (via titration), which are necessary for Washburn corrections.[9]

-

-

Data Analysis:

-

Calculate the total heat released (q_total) using the measured temperature change (ΔT) and the calibrated Ccal.

-

Subtract the heat contributions from the fuse wire combustion and the formation of aqueous nitric and hydrochloric acids. This gives the change in internal energy of combustion (ΔUc).

-

Convert ΔUc to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Finally, calculate the standard enthalpy of formation (ΔfH°) of the sample using Hess's Law, based on the balanced combustion equation and the known ΔfH° values for the products (CO₂(g), H₂O(l), HCl(aq), and N₂(g)).

-

Figure 2: Experimental workflow for heat capacity (Cp) measurement by DSC.

Thermal Stability via Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability and decomposition profile of a material.

Causality and Rationale: TGA measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert nitrogen or reactive air). [10][11]Mass loss indicates decomposition, evaporation, or desorption. The resulting TGA curve provides the temperature at which degradation begins (onset temperature), the temperatures of maximum decomposition rates, and the mass of any residual material. [12]

Experimental Protocol: Thermal Stability by TGA

-

Instrument Setup: Calibrate the TGA instrument's mass and temperature sensors.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible (e.g., alumina or platinum).

-

Measurement:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.

-

Heat the sample at a linear rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond complete decomposition (e.g., 600 °C).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition from the curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss, which correspond to distinct decomposition steps.

-

Figure 4: Computational workflow for determining ΔfH° using G4 theory via the atomization method.

Data Synthesis and Reporting

All determined thermochemical properties should be compiled into a clear, concise format. The following table provides a template for summarizing the key data for this compound once it has been determined.

| Property | Symbol | Value | Units | Method |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | TBD | kJ/mol | G4 Theory |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | TBD | kJ/mol | Bomb Calorimetry |

| Molar Heat Capacity (solid, at 298.15 K) | Cp(s) | TBD | J/(mol·K) | DSC |

| Melting Temperature | T_fus | TBD | °C | DSC |

| Enthalpy of Fusion | ΔH_fus | TBD | kJ/mol | DSC |

| Onset Decomposition Temperature | T_onset | TBD | °C | TGA (in N₂) |

Conclusion

While direct thermochemical data for this compound are not currently in the public domain, this guide provides a comprehensive and authoritative framework for their determination. By integrating precision experimental techniques—bomb calorimetry for enthalpy of formation, DSC for heat capacity, and TGA for thermal stability—with high-accuracy computational methods like G4 theory, a complete and reliable thermochemical profile can be established. This synergistic approach, where computational predictions can guide experimental efforts and experimental results can validate computational models, represents the pinnacle of modern thermochemical investigation. Following these methodologies will empower researchers to generate the critical data needed for the safe and efficient application of this compound.

References

-

Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved from [Link]

-

Fiveable. (n.d.). Standard Conditions Definition - General Chemistry II Key Term. Retrieved from [Link]

- Dorofeeva, O. V., & Kolesnikova, I. N. (2011). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Structural Chemistry, 22(5), 975-987.

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.

- Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.

- Curtiss, L. A., & Raghavachari, K. (2002). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Annual Reports in Computational Chemistry (Vol. 1, pp. 3-19). Elsevier.

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. AIP Publishing.

- Češková, P., & Šimon, P. (2004). Measurement of heat capacity by differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 78(3), 849-857.

- Dorofeeva, O. V., & Kolesnikova, I. N. (2011). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Semantic Scholar.

-

Allen. (n.d.). Conditions of standard state used in thermochemistry is. Retrieved from [Link]

- Poater, J., & Solà, M. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(44), 12269-12274.

-

Wikipedia. (n.d.). Benson group increment theory. Retrieved from [Link]

-